N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
Description
N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a furan-3-carbonyl group at the 1-position and a cyclopropanesulfonamide moiety at the 4-methyl position. The compound combines a heterocyclic furan ring (known for electron-rich aromatic properties) with a sulfonamide group (common in enzyme inhibitors and receptor modulators).
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-14(12-5-8-20-10-12)16-6-3-11(4-7-16)9-15-21(18,19)13-1-2-13/h5,8,10-11,13,15H,1-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUWIAFFNYEMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride. This intermediate is then reacted with piperidine to form the furan-3-carbonyl piperidine derivative. The final step involves the reaction of this intermediate with cyclopropanesulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction can produce furan-3-methanol.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine moiety can interact with active sites in proteins, leading to inhibition or activation of biological pathways. The cyclopropane sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and similar molecules:
Pharmacological and Functional Insights
- Cyclopropane Substituents: The target compound’s cyclopropanesulfonamide group contrasts with cyclopropanecarboxamide in cyclopropylfentanyl. Sulfonamides are typically associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), while carboxamides are prevalent in opioid analogs. This distinction suggests divergent pharmacological targets .
Furan vs. Aromatic Substituents :
Piperidine Core Modifications :
Research Findings on Analogues
- Cyclopropylfentanyl : Exhibits 10–20× higher potency than morphine in murine models due to cyclopropane-enhanced lipophilicity and receptor affinity .
- Goxalapladib : Demonstrated efficacy in reducing atherosclerotic plaque formation in preclinical studies, attributed to its trifluoromethyl biphenyl group enhancing target engagement .
- N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide : Showed moderate activity against cancer cell lines (IC50 ~5–10 µM), likely due to sulfonamide-mediated kinase inhibition .
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.5 g/mol. The structure consists of a piperidine ring substituted with a furan-3-carbonyl group and a cyclopropanesulfonamide moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1396815-06-7 |
The proposed mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group is known to interact with carbonic anhydrases, which play crucial roles in various physiological processes such as pH regulation and ion transport.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth by interfering with folate synthesis pathways.
Anticancer Properties
A study highlighted the potential anticancer activity of related compounds, suggesting that the piperidine and furan moieties may enhance cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Case Studies
- In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
- Animal Models :
- In vivo studies using mouse models demonstrated that administration of this compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
